Enantiomer-Dependent Cellular PARP Inhibition: (S)-Niraparib vs (R)-Niraparib Cell Potency
The (S)-enantiomer-derived final drug niraparib (MK-4827) demonstrates approximately 7.5-fold greater cellular PARP inhibition and approximately 14-fold greater antiproliferative potency compared to the (R)-enantiomer-derived drug. The (S)-enantiomer is the chirality-defining intermediate that yields the clinically approved form [1].
| Evidence Dimension | Cellular PARylation inhibition (PARylation EC50) and cancer cell antiproliferation (BRCA1-HeLa CC50) |
|---|---|
| Target Compound Data | (S)-Niraparib: PARylation EC50 = 4.0 nM; BRCA1-HeLa CC50 = 34 nM |
| Comparator Or Baseline | (R)-Niraparib (derived from (R)-enantiomer intermediate): PARylation EC50 = 30 nM; BRCA1-HeLa CC50 = 470 nM |
| Quantified Difference | 7.5-fold lower PARylation EC50 for (S)-enantiomer; 13.8-fold lower BRCA1-HeLa CC50 for (S)-enantiomer. Human liver microsome intrinsic clearance: (S) = 3, (R) = 4 μL/min/mgP (comparable). |
| Conditions | Whole-cell PARylation assay; BRCA1-mutant HeLa cell proliferation assay; human liver microsome metabolic stability assay. Reported in Jones P et al. J Med Chem 2009. |
Why This Matters
Procuring the (R)-enantiomer or racemic mixture will produce a final drug substance with 7- to 14-fold inferior cell-based potency, which is the critical determinant of therapeutic efficacy for niraparib.
- [1] Jones P, Altamura S, Boueres J, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009;52(22):7170-7185. Comparative S- vs R-enantiomer cellular data as compiled by Anjie Chem (CAS 1038915-58-0). View Source
